molecular formula C24H20N4O5S B2448798 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 946352-54-1

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2448798
CAS No.: 946352-54-1
M. Wt: 476.51
InChI Key: XICPKFHILAZVIV-UHFFFAOYSA-N
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Description

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-30-19-10-9-15(12-20(19)31-2)22-26-21(33-27-22)14-34-24-25-18-8-4-3-7-17(18)23(29)28(24)13-16-6-5-11-32-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPKFHILAZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant moieties. Quinazolinones and oxadiazoles are known for their diverse biological activities including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.

The compound features a quinazolinone core linked to a furan moiety and an oxadiazole ring. The presence of these functional groups is believed to contribute to its biological activities through various mechanisms:

  • Antioxidant Activity : Quinazolinones have been shown to exhibit significant antioxidant properties. Studies indicate that compounds with hydroxyl or methoxy substituents enhance radical scavenging capabilities, which may be relevant for the compound .
  • Antimicrobial Activity : The oxadiazole moiety is associated with antimicrobial effects. Research suggests that derivatives of oxadiazoles can inhibit biofilm formation and demonstrate activity against resistant bacterial strains such as Staphylococcus aureus .
  • Cytotoxicity : Quinazolinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to the one have shown promising results in inhibiting cell proliferation in breast (MCF-7), prostate (PC3), and colon (HT-29) cancer models .

Antioxidant Properties

The compound's potential as an antioxidant was evaluated using several assays such as DPPH, ABTS, and CUPRAC. The presence of methoxy groups was crucial for enhancing the antioxidant capacity. For instance, compounds with ortho-dihydroxyl substitutions displayed superior activity compared to those without .

Antimicrobial Efficacy

Research has documented the antimicrobial properties of similar quinazolinone derivatives against a range of pathogens. In vitro studies demonstrated that compounds containing oxadiazole rings exhibited significant activity against both Gram-positive and Gram-negative bacteria, including MRSA strains .

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines indicated that the compound could inhibit cell growth effectively. The IC50 values were determined for several derivatives, showing significant cytotoxicity at micromolar concentrations .

Case Study 1: Antioxidant Evaluation

A study synthesized a series of quinazolinone derivatives and evaluated their antioxidant activities using the DPPH assay. The results indicated that compounds with methoxy groups had enhanced radical scavenging abilities compared to their counterparts without such substituents.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
21e1510
25a2012

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of oxadiazole derivatives, compounds were tested against various bacterial strains. The results highlighted that certain derivatives outperformed standard antibiotics like ciprofloxacin.

CompoundMIC (µg/mL)Bacterial Strain
258MRSA
2916Escherichia coli

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the quinazolinone and oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of quinazolinone have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the 3,4-dimethoxyphenyl group enhances the anticancer activity by increasing lipophilicity and cellular uptake.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains and fungi. In vitro studies have shown that derivatives with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger. This suggests that the compound could be developed into a broad-spectrum antimicrobial agent .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structural features have been reported to possess additional pharmacological activities such as:

  • Anti-inflammatory : Reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antiviral : Potential activity against viral infections due to their ability to disrupt viral replication.
  • Cytotoxicity : Inducing cell death in tumor cells while sparing normal cells .

Case Studies

  • Anticancer Research
    A study evaluated the anticancer effects of various quinazolinone derivatives, including those similar to the compound . Results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for development into therapeutic agents.
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds. The study utilized a broth microdilution method to assess efficacy against multiple pathogens, revealing that certain derivatives demonstrated MIC values comparable to established antibiotics .

Chemical Reactions Analysis

Thioether Formation

The thioether bridge (-S-CH₂-) is introduced via nucleophilic substitution. A thiolate ion attacks the methyl group adjacent to the oxadiazole ring under basic conditions:

  • Example : Reaction of 3-(chloromethyl)-1,2,4-oxadiazole derivatives with sodium hydrosulfide (NaSH) in DMF.

ReactantsConditionsProductKey FeaturesSource
3-(chloromethyl)oxadiazole + NaSHDMF, K₂CO₃, 60°C, 6hOxadiazole-thioether intermediateHigh regioselectivity

Furan-2-ylmethyl Attachment

The furan-2-ylmethyl group is introduced via alkylation or Mitsunobu reactions:

  • Alkylation : Quinazolinone-NH reacts with furfuryl bromide in the presence of K₂CO₃ .

  • Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

Reaction TypeReagentsConditionsYieldSource
AlkylationFurfuryl bromide, K₂CO₃, DMFRT, 12h45–60%
MitsunobuDEAD, PPh₃, THF0°C → RT, 4h55–70%

Bromination

The methyl group on the quinazolinone undergoes bromination using N-bromosuccinimide (NBS) for further functionalization:

  • Conditions : NBS, AIBN, CCl₄, reflux .

SubstrateReagentsProductApplicationSource
2-methylquinazolin-4-oneNBS, AIBN, CCl₄2-bromomethylquinazolin-4-onePrecursor for SN2 reactions

Oxidation of Thioether

The thioether moiety can be oxidized to sulfone or sulfoxide derivatives:

  • Oxidizing agents : H₂O₂/AcOH (sulfoxide) or mCPBA (sulfone) .

SubstrateOxidizing AgentProductYieldSource
Thioether derivativeH₂O₂/AcOH (1:1)Sulfoxide80–90%
Thioether derivativemCPBA, DCMSulfone70–85%

Biological Activity-Driven Reactions

The compound undergoes targeted modifications to enhance pharmacological properties:

  • DPP-4 inhibition : Introduction of pyridinyl or morpholinyl groups via reductive amination .

  • Anticancer activity : Coupling with triazole or oxadiazole derivatives via click chemistry .

ModificationReagents/ConditionsBiological TargetIC₅₀ (μM)Source
Pyridinyl substitutionPyridine-4-carbaldehyde, NaBH₃CNDPP-4 inhibition0.12
Triazole conjugationCuI, sodium ascorbate, DMF/H₂OMCF-7 (breast cancer)15.54

Degradation and Stability

The compound is stable under standard conditions but degrades under extreme pH or UV exposure:

  • Hydrolytic degradation : Rapid decomposition in 1M HCl/NaOH at 60°C.

  • Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring.

ConditionDegradation PathwayHalf-LifeSource
1M HCl, 60°CHydrolysis of oxadiazole ring2h
UV (254 nm), 24hRing-opening and isomerization6h

Q & A

Q. What are the key steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization with oxadiazole and furan moieties. Critical steps include:

  • Thioether linkage formation : Requires controlled reaction temperatures (60–80°C) and solvents like ethanol or methanol to prevent side reactions .
  • Oxadiazole ring cyclization : Achieved via nitrile oxide intermediates under reflux conditions with catalytic acetic acid .
  • Purification : Recrystallization in ethanol or methanol yields >85% purity .
    Optimization Tip : Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields >75% .

Q. Which analytical techniques are essential for structural characterization?

  • Basic :
    • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry .
    • Mass spectrometry (ESI-MS) verifies molecular weight (±2 Da accuracy) .
  • Advanced :
    • X-ray crystallography resolves 3D conformation and non-covalent interactions (e.g., π-π stacking in the quinazolinone core) .
    • DFT calculations predict electronic properties and reactive sites .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Accelerated stability studies : Expose the compound to pH 3–10 buffers and monitor degradation via HPLC at 25°C/40°C .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C in inert atmospheres) .

Advanced Research Questions

Q. How to resolve contradictory biological activity data across studies?

Contradictions often arise from:

  • Varied assay conditions (e.g., cell lines, incubation times).
  • Structural analogs : Minor substituent changes (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) alter target binding .
    Methodology :
  • Dose-response curves : Compare IC₅₀ values under standardized protocols .
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase) and identify critical residues .

Q. What strategies enhance selectivity for specific biological targets?

  • Structure-activity relationship (SAR) :
    • Oxadiazole modification : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to boost kinase inhibition .
    • Furan substitution : Introduce methyl groups to the furan ring to reduce off-target binding .
  • High-throughput screening : Test 50+ derivatives against a panel of 100+ enzymes/receptors to map selectivity profiles .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Lipophilicity adjustment : Replace methoxy groups with polar substituents (e.g., -OH, -COOH) to enhance solubility (LogP reduction by 1.5 units) .
  • Metabolic stability : Incubate derivatives with liver microsomes; LC-MS identifies major metabolites. Block vulnerable sites (e.g., thioether oxidation) via fluorination .

Key Considerations for Experimental Design

  • Control experiments : Include structurally similar analogs (e.g., 3-(4-fluorophenyl) derivatives) to isolate the role of 3,4-dimethoxy groups .
  • Data validation : Replicate assays in ≥3 independent labs to address variability in biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.